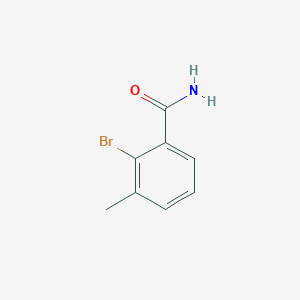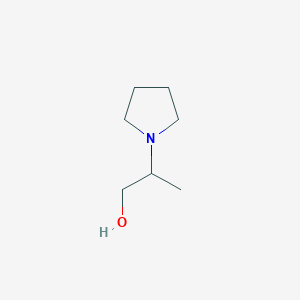
2-Pyrrolidin-1-ylpropan-1-ol
Overview
Description
“2-Pyrrolidin-1-ylpropan-1-ol” is a chemical compound with the molecular formula C7H15NO and a molecular weight of 129.2 . It is a compound that features a pyrrolidine ring, a five-membered nitrogen heterocycle .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as “2-Pyrrolidin-1-ylpropan-1-ol”, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . For instance, a method was developed for the synthesis of 2-(pyrrolidin-1-yl)pyrimidines by reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine .Molecular Structure Analysis
The pyrrolidine ring in “2-Pyrrolidin-1-ylpropan-1-ol” is a saturated scaffold that allows efficient exploration of the pharmacophore space due to sp3-hybridization . This structure contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Scientific Research Applications
1. Asymmetric Catalysis
2-Pyrrolidin-1-ylpropan-1-ol derivatives have been explored as organocatalysts in asymmetric Michael addition reactions. These reactions typically yield good to high yields with excellent enantioselectivities, indicating the potential of these compounds in asymmetric synthesis. A study by Cui Yan-fang (2008) employed nuclear magnetic resonance (NMR) experiments to investigate the catalyzing mechanism of these reactions, offering insights into their effective use in asymmetric synthesis (Cui Yan-fang, 2008).
2. Synthesis of Pyrrolidines
Research has shown that 2-Pyrrolidin-1-ylpropan-1-ol is a key component in the synthesis of pyrrolidines. For instance, Schomaker et al. (2007) described a process for preparing pyrrolidines using a sulfoxonium ylide, demonstrating the compound's utility in synthesizing sterically hindered aziridinols (Schomaker et al., 2007).
3. Spectroscopic and Physicochemical Studies
Studies on derivatives of 2-Pyrrolidin-1-ylpropan-1-ol have provided insights into their spectroscopic and physicochemical properties. Laurella and Erben (2016) focused on the conformational properties of thiadiazol-pyrrolidin-2-ol bearing species, highlighting the importance of intramolecular hydrogen bonding (Laurella & Erben, 2016).
4. Building Supramolecular Arrays
Research by Bishop et al. (2005) demonstrated the use of complexes containing 2-Pyrrolidin-1-ylpropan-1-ol derivatives in constructing supramolecular arrays. These complexes form hydrogen-bonded chains and layers within crystals, revealing their potential in supramolecular chemistry (Bishop et al., 2005).
Future Directions
properties
IUPAC Name |
2-pyrrolidin-1-ylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-7(6-9)8-4-2-3-5-8/h7,9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIINYTXPBGXEEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)N1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyrrolidin-1-ylpropan-1-ol | |
CAS RN |
53663-19-7 | |
| Record name | β-Methyl-1-pyrrolidineethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53663-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



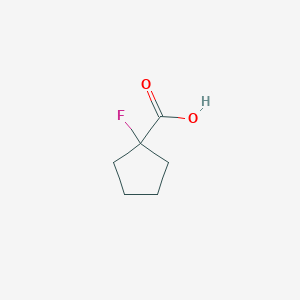
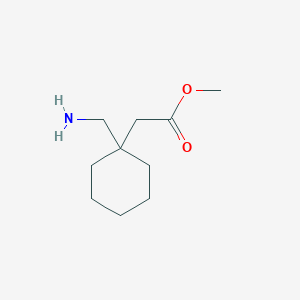

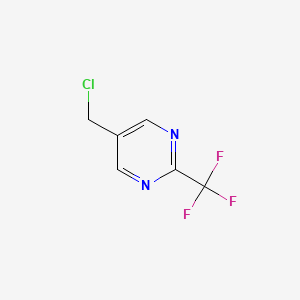
![3'-Chloro-4'-fluoro-[1,1'-biphenyl]-4-ol](/img/structure/B1358018.png)
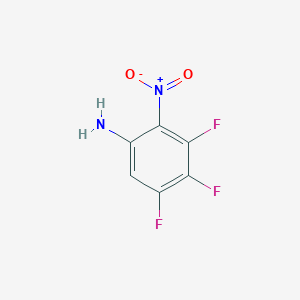
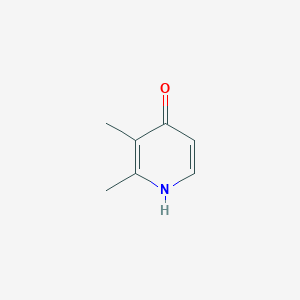
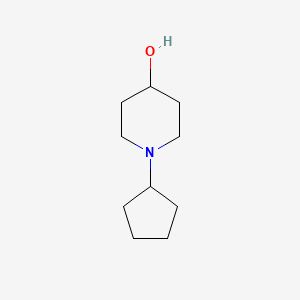

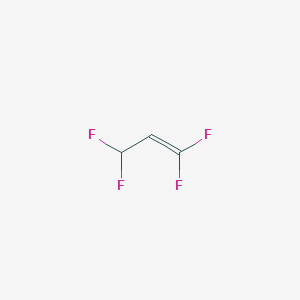
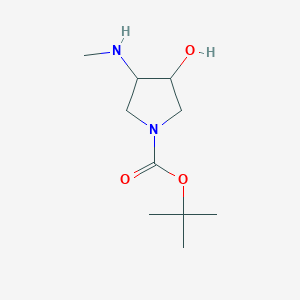
![4-[3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propoxy]-N'-hydroxybenzene-1-carboximidamide](/img/structure/B1358035.png)

